(5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione (5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 6318-41-8
VCID: VC0005487
InChI: InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+
SMILES: C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Molecular Formula: C₁₁H₇NO₄S
Molecular Weight: 249.24 g/mol

(5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

CAS No.: 6318-41-8

Inhibitors

VCID: VC0005487

Molecular Formula: C₁₁H₇NO₄S

Molecular Weight: 249.24 g/mol

(5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione - 6318-41-8

CAS No. 6318-41-8
Product Name (5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Molecular Formula C₁₁H₇NO₄S
Molecular Weight 249.24 g/mol
IUPAC Name (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+
Standard InChIKey SDGWAUUPHUBJNQ-UHFFFAOYSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3
SMILES C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Appearance Assay:≥98%A crystalline solid
Synonyms 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione
PubChem Compound 1269518
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator